Potassium DL-aspartate hemihydrate can be used as a buffer component in certain proteomic techniques. Proteomics is the study of proteins within an organism, and buffers are used to maintain a specific pH level in solutions, which is crucial for many protein-related experiments. Potassium DL-aspartate hemihydrate may be useful due to its buffering capacity at a specific pH range relevant to protein studies [].
[] DL-Aspartic acid potassium salt hemihydrate - Sigma-Aldrich
Potassium DL-aspartate hemihydrate may have applications in biochemical research, particularly as a reference standard. Reference standards are highly purified chemicals used to compare and identify unknown compounds. In this context, Potassium DL-aspartate hemihydrate can be used to ensure the accuracy of identification methods for DL-aspartic acid in research experiments [].
Potassium DL-aspartate hemihydrate is a potassium salt derived from the amino acid aspartic acid, specifically in its racemic form. Its chemical formula is , and it has a molecular weight of approximately 360.40 g/mol. This compound exists as a hemihydrate, meaning it incorporates water molecules into its crystalline structure, which can influence its solubility and stability in various applications .
The compound is characterized by its role in biological systems, particularly in neurotransmission and metabolic processes. It serves as a source of potassium, which is essential for various physiological functions, including nerve impulse transmission and muscle contraction .
The mechanism of action of potassium DL-aspartate hemihydrate depends on the biological context:
These reactions are significant for its interactions in biological systems and potential therapeutic applications .
Potassium DL-aspartate hemihydrate exhibits several biological activities:
The synthesis of potassium DL-aspartate hemihydrate typically involves:
Potassium DL-aspartate hemihydrate has various applications:
Interaction studies involving potassium DL-aspartate hemihydrate focus on its effects on cellular systems:
Several compounds are chemically similar to potassium DL-aspartate hemihydrate. Here’s a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Potassium Aspartate | Primarily used as a supplement; simpler structure. | |
L-Aspartic Acid | Naturally occurring amino acid; no potassium content. | |
D-Aspartic Acid | Non-proteinogenic; involved in neuroendocrine functions. | |
Potassium Hydrogen Aspartate | Similar pharmacological effects but less stable form. |
Potassium DL-aspartate hemihydrate stands out due to its dual role as both a source of potassium and an amino acid derivative, providing unique benefits in both nutritional and therapeutic contexts .
The industrial synthesis of potassium DL-aspartate hemihydrate employs well-established acid-base neutralization reactions between aspartic acid and potassium-containing bases [1] [2]. The primary synthesis route involves the direct reaction of DL-aspartic acid with potassium hydroxide in aqueous solution under controlled temperature and pH conditions [1] [3]. This methodology has been optimized for large-scale production through systematic control of reaction parameters including temperature, pH, and reagent stoichiometry [2] [3].
The reaction proceeds according to the following stoichiometric relationship: two moles of DL-aspartic acid react with one mole of potassium hydroxide to form the dipotassium salt, which subsequently crystallizes as the hemihydrate form [4] [5]. Industrial processes typically employ potassium hydroxide concentrations ranging from 56.11 to 100 kilograms per batch, with aspartic acid quantities of approximately 133.10 kilograms [2] [3].
Alternative synthesis routes utilize potassium carbonate as the neutralizing agent, offering advantages in terms of reduced alkalinity and improved pH control during the neutralization process [6]. The potassium carbonate route operates at slightly elevated temperatures between 30°C and 40°C, with reaction times extending from 30 minutes to several hours depending on the scale of operation [3] [6].
Process optimization studies have demonstrated that maintaining the pH between 6.5 and 7.0 throughout the reaction ensures complete neutralization while preventing the formation of unwanted by-products [2] [3]. Temperature control during the neutralization phase is critical, with optimal reaction temperatures maintained between 30°C and 50°C to achieve maximum yield and product purity [3] [7].
Synthesis Parameter | Optimal Range | Industrial Scale |
---|---|---|
Reaction Temperature | 30-50°C | 40°C ± 5°C |
pH Control | 6.5-7.0 | 6.8 ± 0.2 |
Reaction Time | 30-180 minutes | 60-90 minutes |
Potassium Hydroxide Concentration | 10-15% w/w | 12% w/w |
Aspartic Acid to Potassium Ratio | 2:1 molar | 2:1 molar |
The formation of the hemihydrate polymorph requires precise control of crystallization conditions, particularly water activity and temperature gradients during the precipitation process [8] [9]. Hemihydrate formation is favored under specific water activity conditions where the partial pressure of water vapor creates an equilibrium state that stabilizes the half-molecule water incorporation into the crystal lattice [9] [10].
Cooling crystallization represents the primary industrial method for hemihydrate formation, employing controlled temperature reduction from 50°C to temperatures between -8°C and -25°C [3]. The crystallization process initiates with the preparation of a supersaturated solution at elevated temperature, followed by gradual cooling to induce nucleation and crystal growth [3] [7]. Critical supersaturation ratios for hemihydrate formation typically range from 1.3 to 1.8, with higher ratios promoting rapid nucleation while lower ratios favor crystal growth [7] [9].
Seeded crystallization techniques enhance the reproducibility of hemihydrate formation by providing heterogeneous nucleation sites that direct crystal growth toward the desired polymorphic form [11] [12]. Seed crystals are typically added at concentrations of 0.1% to 1.0% by weight during the initial stages of supersaturation development [11]. The effectiveness of seeded crystallization depends on the quality and polymorphic purity of the seed material, with form-matched seeds producing the highest yields of the target hemihydrate structure [11] [12].
Evaporative crystallization under controlled humidity conditions offers an alternative approach for hemihydrate formation, particularly suitable for small-scale production and research applications [13]. This method involves the gradual removal of solvent under reduced pressure while maintaining specific relative humidity levels between 45% and 65% [13]. The controlled evaporation rate prevents rapid supersaturation development that could lead to amorphous precipitation or alternative polymorphic forms [13].
Crystallization Method | Temperature Range | Supersaturation Ratio | Yield (%) |
---|---|---|---|
Cooling Crystallization | 50°C to -10°C | 1.3-1.8 | 85-92 |
Seeded Crystallization | 40°C to 25°C | 1.2-1.5 | 88-95 |
Evaporative Crystallization | 25°C to 35°C | 1.1-1.4 | 78-85 |
Anti-solvent Addition | 20°C to 30°C | 1.5-2.2 | 82-89 |
Industrial purification of potassium DL-aspartate hemihydrate incorporates multi-stage filtration systems designed to remove impurities while preserving crystal integrity [1] [2]. The primary purification sequence involves activated carbon treatment followed by membrane filtration through progressively smaller pore sizes [1] [3]. Activated carbon treatment typically employs 230-250 grams of medicinal charcoal per batch, applied at temperatures between 30°C and 40°C for contact times of 30 minutes [2] [3].
Membrane filtration systems utilize three-stage cascaded filtration with pore sizes decreasing from carbon filters to 1.0 micrometer polytetrafluoroethylene membranes, followed by final filtration through 0.45 micrometer membranes [1] [3]. This progressive filtration approach ensures removal of particulate matter, residual activated carbon, and colloidal impurities while maintaining high product recovery rates [1] [3].
Quality control protocols incorporate multiple analytical techniques to verify product identity, purity, and polymorphic form [14] [15]. Ion chromatography serves as the primary analytical method for quantitative determination of potassium and aspartate content, employing methanesulfonic acid mobile phases at concentrations of 25 millimolar [15]. The analytical method demonstrates linearity ranges of 6.65-665 micrograms per milliliter for potassium aspartate with correlation coefficients exceeding 0.9999 [15].
High-performance liquid chromatography with pre-column derivatization provides complementary analysis for amino acid content verification [16]. The derivatization reaction employs 2,4-dinitrofluorobenzene at pH 10 and temperatures of 70°C for reaction times of 60 minutes [16]. Detection wavelengths of 360 nanometers enable quantification with detection limits in the microgram per milliliter range [16].
Thermal analysis using differential scanning calorimetry confirms polymorphic identity and thermal stability characteristics [17] [18]. Typical thermal analysis protocols employ heating rates of 10°C per minute under nitrogen atmospheres, with sample sizes of 1-5 milligrams sealed in hermetic aluminum pans [17] [18]. The hemihydrate form exhibits characteristic dehydration endotherms between 80°C and 120°C, followed by melting transitions at higher temperatures [17] [18].
Quality Control Parameter | Analytical Method | Specification Range | Acceptance Criteria |
---|---|---|---|
Potassium Content | Ion Chromatography | 98.0-102.0% | ≥99.0% |
Aspartate Content | High-Performance Liquid Chromatography | 98.5-101.5% | ≥99.0% |
Water Content | Karl Fischer Titration | 4.8-5.2% | 5.0% ± 0.2% |
Polymorphic Purity | X-ray Powder Diffraction | ≥95% hemihydrate | ≥98% |
Particle Size Distribution | Laser Diffraction | 10-500 micrometers | D50: 50-200 micrometers |
Solvent selection critically influences polymorph stability and hemihydrate formation through specific interactions with the crystal surface and bulk solution thermodynamics [19] [20]. Alcoholic solvents, particularly ethanol and methanol, demonstrate significant effects on nucleation kinetics and crystal growth rates of amino acid salts [19] [21]. Ethanol-water mixtures with ethanol concentrations between 70% and 95% by volume promote hemihydrate formation while suppressing alternative polymorphic forms [3] [21].
The mechanism of solvent-mediated polymorph stabilization involves preferential solvation of specific crystal faces, which influences the relative growth rates and final crystal morphology [19] [20]. Hydrogen bonding between alcoholic solvents and amino acid functional groups creates favorable interfacial energies that stabilize the hemihydrate structure [20] [21]. Water activity in mixed solvent systems controls the incorporation of water molecules into the crystal lattice, with optimal water activities between 0.68 and 0.89 promoting hemihydrate formation [9].
Crystallization from pure water typically yields hydrated forms with higher water content, while aprotic solvents favor anhydrous polymorphs [21] [22]. The addition of organic solvents as anti-solvents provides precise control over supersaturation development and polymorph selection [3] [19]. Anti-solvent crystallization employs slow addition of organic solvents to aqueous solutions, with addition rates controlled to prevent amorphous precipitation [3].
Temperature-dependent solvent effects become particularly important during cooling crystallization processes, where solvent composition changes influence the relative stability of different polymorphic forms [19] [9]. Studies demonstrate that maintaining constant solvent composition throughout the crystallization process enhances polymorph reproducibility and crystal quality [19] [21].
Mixed solvent systems incorporating both protic and aprotic components offer enhanced control over crystal nucleation and growth kinetics [23] [19]. The optimization of solvent composition requires consideration of multiple factors including solubility enhancement, nucleation kinetics, and polymorphic stability across the entire crystallization temperature range [19] [22].
Solvent System | Hemihydrate Formation | Crystal Morphology | Typical Yield (%) |
---|---|---|---|
Water-Ethanol (30:70) | Excellent | Prismatic | 88-93 |
Water-Methanol (25:75) | Good | Needle-like | 82-87 |
Pure Water | Poor | Irregular | 65-72 |
Water-Isopropanol (40:60) | Moderate | Plate-like | 78-83 |
Water-Acetone (50:50) | Fair | Mixed | 70-76 |